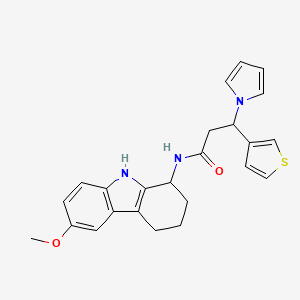
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
« N-(6-méthoxy-2,3,4,9-tétrahydro-1H-carbazol-1-yl)-3-(1H-pyrrol-1-yl)-3-(thiophène-3-yl)propanamide » est un composé organique complexe qui présente une combinaison de motifs carbazole, pyrrole et thiophène
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de « N-(6-méthoxy-2,3,4,9-tétrahydro-1H-carbazol-1-yl)-3-(1H-pyrrol-1-yl)-3-(thiophène-3-yl)propanamide » implique probablement des réactions organiques en plusieurs étapes. Une voie de synthèse possible pourrait inclure :
Formation du motif carbazole : À partir d’un précurseur approprié, tel que le 6-méthoxy-1H-indole, par des réactions de cyclisation.
Introduction du groupe pyrrole : Par une réaction de condensation avec un dérivé de pyrrole.
Attachement du groupe thiophène : Par une réaction de couplage avec un dérivé de thiophène.
Formation de la liaison propanamide : En faisant réagir l’intermédiaire avec un réactif approprié de formation d’amide.
Méthodes de production industrielle
Les méthodes de production industrielle impliqueraient probablement l’optimisation des voies de synthèse ci-dessus pour garantir un rendement et une pureté élevés. Cela pourrait inclure l’utilisation de catalyseurs, des conditions réactionnelles contrôlées et des techniques de purification telles que la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau des groupes méthoxy et thiophène.
Réduction : Les réactions de réduction pourraient cibler les motifs carbazole et pyrrole.
Substitution : Des réactions de substitution électrophile et nucléophile pourraient se produire à diverses positions sur les cycles aromatiques.
Réactifs et conditions courants
Agents oxydants : tels que le permanganate de potassium ou le peroxyde d’hydrogène.
Agents réducteurs : tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium.
Réactifs de substitution : tels que les halogènes pour la substitution électrophile ou les nucléophiles comme les amines pour la substitution nucléophile.
Produits principaux
Les produits principaux formés à partir de ces réactions dépendraient des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation pourrait donner des dérivés quinoniques, tandis que la réduction pourrait conduire à des composés entièrement saturés.
4. Applications de la recherche scientifique
Chimie
La structure unique du composé en fait un candidat pour les études en synthèse organique et en mécanismes réactionnels.
Biologie
Médecine
Le composé peut avoir des propriétés pharmacologiques, telles que l’action d’agoniste ou d’antagoniste d’un récepteur, qui pourraient être explorées à des fins thérapeutiques.
Industrie
Dans l’industrie, le composé pourrait être utilisé dans le développement de nouveaux matériaux, tels que des semi-conducteurs organiques ou des colorants.
Applications De Recherche Scientifique
Chemistry
The compound’s unique structure makes it a candidate for studies in organic synthesis and reaction mechanisms.
Biology
Medicine
The compound may have pharmacological properties, such as acting as a receptor agonist or antagonist, which could be explored for therapeutic purposes.
Industry
In industry, the compound could be used in the development of new materials, such as organic semiconductors or dyes.
Mécanisme D'action
Le mécanisme d’action dépendrait de l’application spécifique. Par exemple, dans un contexte médical, le composé pourrait interagir avec des cibles moléculaires spécifiques telles que des enzymes ou des récepteurs, en modulant leur activité par des interactions de liaison.
Comparaison Avec Des Composés Similaires
Composés similaires
- N-(6-méthoxy-2,3,4,9-tétrahydro-1H-carbazol-1-yl)-3-(1H-pyrrol-1-yl)propanamide
- N-(6-méthoxy-2,3,4,9-tétrahydro-1H-carbazol-1-yl)-3-(thiophène-3-yl)propanamide
Unicité
La présence à la fois de groupes pyrrole et thiophène dans la même molécule le distingue des composés similaires, offrant potentiellement des propriétés chimiques et biologiques uniques.
Propriétés
Formule moléculaire |
C24H25N3O2S |
|---|---|
Poids moléculaire |
419.5 g/mol |
Nom IUPAC |
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-pyrrol-1-yl-3-thiophen-3-ylpropanamide |
InChI |
InChI=1S/C24H25N3O2S/c1-29-17-7-8-20-19(13-17)18-5-4-6-21(24(18)26-20)25-23(28)14-22(16-9-12-30-15-16)27-10-2-3-11-27/h2-3,7-13,15,21-22,26H,4-6,14H2,1H3,(H,25,28) |
Clé InChI |
XWRQUSZHVMDIKX-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)NC3=C2CCCC3NC(=O)CC(C4=CSC=C4)N5C=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


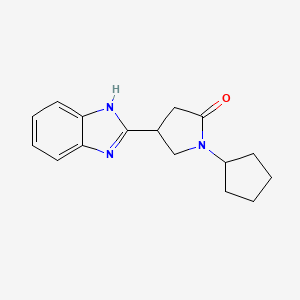
![N-cyclopentyl-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide](/img/structure/B10979470.png)
![3-(1,3-Benzothiazol-2-ylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10979475.png)
![ethyl 2-[({[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10979476.png)
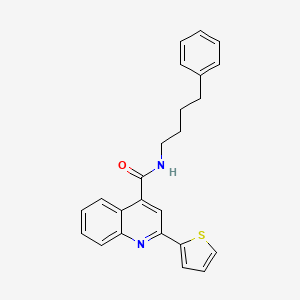
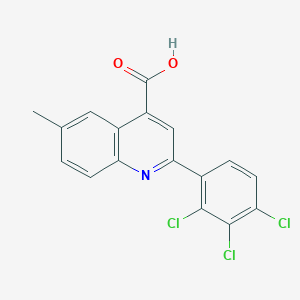
![5-chloro-N-[(2-chlorophenyl)methyl]thiophene-2-sulfonamide](/img/structure/B10979487.png)
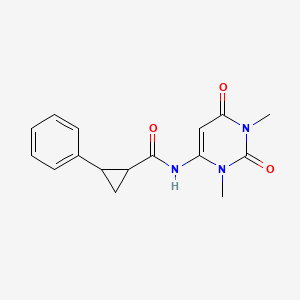
![Butyl 4-{[(4-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B10979511.png)
![Ethyl 4-({[2-(3-methylphenyl)quinolin-4-yl]carbonyl}amino)benzoate](/img/structure/B10979519.png)
![4-cyano-N,N-diethyl-3-methyl-5-{[(4-nitrophenyl)carbonyl]amino}thiophene-2-carboxamide](/img/structure/B10979521.png)
![N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B10979529.png)
![2'-(butan-2-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B10979536.png)
![6-[(3-Carbamoylthiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B10979542.png)
